Dehydrofelodipine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-O-ethyl 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQRUBNOOIAHMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90242215 | |
| Record name | Dehydrofelodipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90242215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96382-71-7 | |
| Record name | Dehydrofelodipine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096382717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydrofelodipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90242215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEHYDROFELODIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L4A1EP86I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolic Formation and Enzymatic Pathways of Dehydrofelodipine
Cytochrome P450 3A4 (CYP3A4) as the Primary Enzyme in Felodipine (B1672334) Oxidation to Dehydrofelodipine
The biotransformation of felodipine is almost exclusively handled by the cytochrome P450 enzyme system, with CYP3A4 being the key isoform responsible for its metabolism. nih.govyoutube.comnih.gov This enzymatic process is so significant that it largely dictates the oral bioavailability of felodipine, which is only about 15-20% due to extensive first-pass metabolism. nih.govijclinmedcasereports.com
The predominant metabolic pathway for felodipine and other dihydropyridines is the oxidation of the dihydropyridine (B1217469) ring to its corresponding pyridine (B92270) derivative. researchgate.netijclinmedcasereports.comresearchgate.net In the case of felodipine, this reaction yields this compound. This conversion is efficiently catalyzed by CYP3A4, an enzyme highly expressed in the liver and the gastrointestinal tract. nih.gov The significant metabolism in the gut wall, where over 50% of an absorbed dose can be metabolized, underscores the crucial role of intestinal CYP3A4 in the presystemic elimination of felodipine. nih.gov The activity of CYP3A4 is a major determinant of felodipine's plasma concentration and, consequently, its therapeutic effect. nih.gov
The conversion of felodipine to this compound is a dehydrogenation reaction, which is a type of oxidation. This process involves the removal of two hydrogen atoms from the 1,4-dihydropyridine (B1200194) ring of felodipine, resulting in the formation of a stable, aromatic pyridine ring. While the precise electronic steps of this CYP3A4-mediated reaction are complex, it fundamentally involves the enzyme's heme-thiolate active site facilitating the oxidative removal of hydrogen. This transformation renders the molecule pharmacologically inactive. researchgate.netresearchgate.net
Contribution of Other Metabolic Enzymes and Secondary Pathways
While CYP3A4 is the main enzyme, the metabolic story of felodipine does not end with the formation of this compound.
This compound is not the final excretory product; it serves as a substrate for further metabolic reactions. nih.gov It is also metabolized by CYP3A4, indicating that this enzyme plays a sequential role in the drug's elimination pathway. nih.govnih.gov Subsequent metabolites are formed through processes such as hydrolysis of the ester side chains and hydroxylation, leading to compounds like Dehydro Felodipine Ester Lactone and 5-Carboxy-6-hydroxymethyl Dehydro Felodipine. bioorganics.biz These further transformations result in more polar molecules that are more easily excreted from the body, primarily in the urine. nih.gov
In Vitro Models for this compound Formation Studies
The elucidation of felodipine's metabolic pathways has been greatly aided by various in vitro experimental systems. These models allow researchers to study the enzymatic reactions in a controlled environment, identify the enzymes involved, and determine the kinetics of metabolism.
Key in vitro models used in these studies include:
Human Liver Microsomes (HLMs): These are vesicles of the endoplasmic reticulum from liver cells and are a rich source of CYP enzymes, including CYP3A4. ijclinmedcasereports.comresearchgate.netnih.gov HLMs are widely used to study the rates of metabolism and to screen for potential drug interactions. researchgate.netresearchgate.net Studies with HLMs have confirmed that CYP3A4 is the primary enzyme responsible for converting felodipine to this compound. ijclinmedcasereports.comnih.gov
Recombinant Human Cytochrome P450 Enzymes: These are individual CYP enzymes, like CYP3A4, produced in cell culture systems (e.g., insect or bacterial cells). nih.gov This allows for the investigation of a single enzyme's contribution to a metabolic reaction without the interference of other enzymes present in HLMs. nih.gov Studies using recombinant CYP3A4 have definitively shown its capacity to dehydrogenate felodipine. nih.gov
Caco-2 Cells: This is a cell line derived from human colorectal adenocarcinoma that, when cultured, differentiates to form a monolayer of cells that mimics the intestinal epithelium. Genetically engineered Caco-2 cells expressing CYP3A4 have been used to study the interplay between drug transport and metabolism in the intestine, providing insights into the first-pass effect. researchgate.net
These models have been crucial in building pharmacokinetic models that can predict how felodipine and this compound concentrations change over time in the body. nih.govuni-saarland.de
| In Vitro Model | Primary Use in this compound Research | Key Findings |
| Human Liver Microsomes (HLMs) | To determine the primary enzyme and kinetics of felodipine metabolism. | Confirmed CYP3A4 as the main enzyme for this compound formation. ijclinmedcasereports.comresearchgate.net |
| Recombinant CYP3A4 | To isolate and confirm the specific role of CYP3A4 in the oxidation reaction. | Demonstrated that CYP3A4 alone is sufficient to catalyze the dehydrogenation of felodipine. nih.gov |
| CYP3A4-transfected Caco-2 cells | To model intestinal metabolism and the interplay of transport and metabolism. | Showed that this compound is formed intracellularly and can exit from both sides of the intestinal cell. researchgate.net |
Liver Microsome Systems
Liver microsomes, which are vesicles of the endoplasmic reticulum, are a standard in vitro tool for studying drug metabolism as they contain a high concentration of CYP enzymes. Studies using liver microsomes from humans, dogs, and rats have consistently identified this compound as the main metabolite of felodipine. The metabolic pathways appear to be qualitatively similar across these species, although quantitative differences have been observed.
In human liver microsomes, the formation of this compound is the predominant metabolic step. Research has also revealed stereoselectivity in the metabolism of felodipine's enantiomers. The (R)-enantiomer of felodipine is metabolized more readily than the (S)-enantiomer in human liver microsomes. This is reflected in the kinetic parameters, with the intrinsic clearance (Vmax/KM) for the formation of this compound being approximately two times higher for (R)-felodipine compared to (S)-felodipine. This stereoselective metabolism is primarily due to a lower Michaelis-Menten constant (KM) for the (R)-enantiomer, indicating a higher affinity for the metabolizing enzyme. In contrast, in rat and dog liver microsomes, slightly higher rates of metabolism were observed for the (S)-enantiomer, highlighting species-specific differences in enzyme-substrate interactions.
| Enantiomer | Vmax (nmol/mg protein/min) | KM (µM) | Intrinsic Clearance (Vmax/KM) (µL/min/mg protein) |
|---|---|---|---|
| (R)-Felodipine | 1.5 ± 0.3 | 5.2 ± 1.2 | 288 |
| (S)-Felodipine | 1.4 ± 0.2 | 9.8 ± 2.1 | 143 |
Recombinant Enzyme Expression Systems
To pinpoint the specific enzymes responsible for a metabolic reaction, recombinant enzyme expression systems are utilized. These systems involve expressing a single, known enzyme, such as a specific CYP isoform, in a cell line that does not naturally produce it. Studies using recombinant human CYP enzymes have unequivocally identified CYP3A4 as the major enzyme catalyzing the oxidation of felodipine to this compound. The formation of this compound is considered a sensitive and specific marker for CYP3A4 activity. While other CYP isoforms may have a minor role, the contribution of CYP3A4 is overwhelmingly dominant. This has been further substantiated by inhibition studies where potent and selective inhibitors of CYP3A4, such as ketoconazole, effectively block the formation of this compound in in vitro systems.
Cell-Based Assays for Metabolic Conversion
Cell-based assays provide a more physiologically relevant environment for studying drug metabolism compared to subcellular fractions like microsomes, as they possess intact cellular structures and cofactor-regenerating systems. Human colon adenocarcinoma Caco-2 cells, which express CYP3A4 and the efflux transporter P-glycoprotein (P-gp), have been used to investigate the interplay between metabolism and transport of felodipine.
In these cell models, felodipine is taken up by the cells and metabolized to this compound. Studies have shown that after administration of felodipine to either the apical or basolateral side of the Caco-2 cell monolayer, this compound is formed and subsequently effluxed from the cells. The efflux of the metabolite was observed to occur from both the apical and basolateral membranes. Interestingly, the intracellular concentration of this compound was found to be significantly higher after an apical dose compared to a basolateral dose, suggesting a potential interplay between uptake, metabolism, and efflux processes at the intestinal barrier.
In Vivo Formation and Tissue Distribution in Preclinical Models
The formation of this compound has been confirmed in vivo in preclinical models and is recognized as the principal metabolic pathway for felodipine. Following oral or intravenous administration of felodipine to animals such as rats and dogs, this compound is the major metabolite detected in plasma and excreta. The extensive first-pass metabolism of felodipine, largely occurring in the gut wall and the liver, leads to substantial formation of this compound before the parent drug reaches systemic circulation.
Pharmacokinetic Profile of Dehydrofelodipine
Relationship Between Felodipine (B1672334) and Dehydrofelodipine Pharmacokinetics
The pharmacokinetics of this compound are directly dependent on the metabolism of felodipine. nih.gov Physiologically based pharmacokinetic (PBPK) models have been developed to describe the conversion of felodipine to this compound and the subsequent metabolism of this compound, also mediated by CYP3A4. nih.govinventi.inuni-saarland.de
Following oral administration of felodipine, this compound appears in the plasma. The time to reach peak plasma concentration (tmax) for this compound is influenced by the formulation of felodipine administered. For instance, the tmax of felodipine increases when administered as an extended-release (ER) tablet compared to a conventional tablet (CT) or an oral solution, which in turn affects the appearance of this compound in the plasma. nih.gov The retention times in chromatographic analysis are distinct, with this compound typically having a shorter retention time than felodipine. oup.comumich.edubmj.comumich.edu
The ratio of the area under the plasma concentration-time curve (AUC) of this compound to that of felodipine is a key indicator of the presystemic metabolism of felodipine. nih.gov A lower this compound/felodipine AUC ratio suggests inhibition of the primary metabolic pathway. umich.edu For example, co-administration of felodipine with grapefruit juice, a known inhibitor of intestinal CYP3A4, leads to a significant increase in the AUC and Cmax of felodipine and a decrease in the this compound/felodipine AUC ratio. nih.govresearchgate.net This indicates reduced first-pass metabolism of felodipine, resulting in higher bioavailability of the parent drug. nih.gov Studies have shown that with grapefruit juice, the this compound/felodipine AUC ratio was significantly lower compared to administration with water. nih.gov Similarly, Seville orange juice has been shown to decrease the this compound-felodipine AUC ratio. capes.gov.br
Table 1: Impact of Grapefruit Juice on Felodipine and this compound Pharmacokinetics
| Parameter | Water (Control) | Grapefruit Juice | % Change |
|---|---|---|---|
| Felodipine AUC | 100% | 206% +/- 23% | ↑ 106% |
| Felodipine Cmax | 100% | 170% +/- 24% | ↑ 70% |
| This compound/Felodipine AUC Ratio | 2.2 +/- 0.2 | 1.5 +/- 0.2 | ↓ 32% |
| This compound/Felodipine Cmax Ratio | 2.2 +/- 0.2 | 1.5 +/- 0.2 | ↓ 32% |
Data from a randomized crossover trial in nine healthy men. nih.gov
Influence of First-Pass Metabolism on this compound Formation
Felodipine undergoes extensive first-pass metabolism, primarily in the intestine and liver, which significantly reduces its oral bioavailability to about 15-20%. nih.govresearchgate.net this compound is the main product of this metabolic process. nih.gov The high degree of first-pass metabolism means that a substantial portion of an orally administered felodipine dose is converted to this compound before it reaches systemic circulation. nih.govnih.gov More than 50% of the absorbed felodipine dose is metabolized in the gut wall. nih.gov Studies in rats have demonstrated that significant first-pass elimination occurs in the intestine, with this compound being detected in portal blood after intraduodenal administration of felodipine. nih.gov The metabolism of both felodipine and this compound is mediated by CYP3A4. bmj.combmj.com
Elimination Pathways of this compound
The elimination of this compound occurs through further metabolism and subsequent excretion.
The kidneys are the primary organs for excreting water-soluble substances, which includes drug metabolites. msdmanuals.com While felodipine itself undergoes extensive metabolism, its metabolites are more polar and are readily excreted renally. msdmanuals.com Physiologically based pharmacokinetic models for felodipine and this compound account for passive glomerular filtration as a pathway for elimination. nih.gov Although specific data on the renal excretion of this compound itself is limited, it is understood that as a metabolite, it is more water-soluble than felodipine and is thus eliminated through the kidneys. msdmanuals.comtaylorandfrancis.com Felodipine has been shown to decrease renal tubular reabsorption of sodium and water, but it does not generally affect the glomerular filtration rate (GFR) in individuals with normal renal function. nih.gov
Biliary excretion is another pathway for the elimination of drugs and their metabolites, particularly for larger, more polar compounds. msdmanuals.comunil.chlibretexts.org Studies in rats with radiolabeled felodipine have shown that approximately 50% of the administered dose is excreted in the bile within the first 6 hours after both intravenous and intraduodenal administration. nih.gov However, neither unchanged felodipine nor this compound was detected in the bile in these studies. nih.gov This suggests that this compound itself is not directly excreted into the bile in significant amounts. Instead, further metabolites of felodipine are subject to biliary excretion and potential enterohepatic recycling, where they are excreted into the bile, reabsorbed from the intestine, and returned to the liver. unil.chlibretexts.orgnih.gov It was calculated that 40% of the total metabolites excreted in the bile undergo enterohepatic recycling. nih.gov
Physiologically Based Pharmacokinetic (PBPK) Modeling of this compound
Recent research has increasingly focused on the development of PBPK models for both felodipine and its metabolite, this compound. vulcanchem.com These models are powerful tools recognized by regulatory bodies for their ability to simulate and predict drug behavior in the body. nih.gov
Development and Validation of Parent-Metabolite PBPK Models
A key area of study has been the creation of parent-metabolite PBPK models that describe the relationship between felodipine and this compound. nih.govresearchgate.net One comprehensive study aimed to develop a whole-body PBPK model for felodipine and this compound. uni-saarland.de This model was constructed and rigorously evaluated using data from 49 clinical studies, which included a total of 94 plasma concentration-time profiles. nih.govnih.gov Of these, 82 profiles were for felodipine following both intravenous and oral administration, and 12 profiles were specifically for this compound. nih.govresearchgate.net
The development process involves integrating known physiological and biochemical data to simulate the drug's journey through the body. epa.gov For the felodipine-dehydrofelodipine model, this included accounting for the metabolism of felodipine to this compound primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.gov The model also incorporated the subsequent metabolism of this compound, which is also mediated by CYP3A4, along with other clearance pathways like unspecific hepatic clearance and passive glomerular filtration. nih.gov
Validation of these models is a critical step to ensure their accuracy and predictive power. The performance of the felodipine-dehydrofelodipine PBPK model was assessed by comparing its predictions of key pharmacokinetic parameters, such as the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), against observed values from clinical studies. researchgate.net The model demonstrated strong performance, with predictions generally falling within a twofold range of the observed data, a standard criterion for model acceptance. researchgate.netresearchgate.net
Application in Predicting this compound Disposition
The primary application of these validated PBPK models is to predict the disposition of this compound under various conditions. researchgate.net By simulating the pharmacokinetics of both the parent drug and the metabolite, these models can effectively capture the extensive first-pass metabolism of felodipine, a significant portion of which occurs in the gut wall. nih.gov It is reported that over 50% of an absorbed dose of felodipine is metabolized before it even reaches systemic circulation. nih.gov
These models are particularly valuable for predicting drug-drug interactions (DDIs). nih.gov For instance, the felodipine-dehydrofelodipine PBPK model was successfully used to predict the effects of co-administration with known CYP3A4 inhibitors (like itraconazole (B105839) and erythromycin) and inducers (like carbamazepine (B1668303) and phenytoin). nih.govnih.gov The model accurately predicted the changes in exposure (AUC and Cmax ratios) for both felodipine and this compound in the presence of these other drugs, with all predictions falling within the twofold acceptance criterion. nih.gov
The ability to predict these interactions is crucial. For example, when felodipine is taken with a CYP3A4 inhibitor, its metabolism to this compound is reduced, leading to higher plasma concentrations of the parent drug. Conversely, a CYP3A4 inducer would increase the rate of metabolism, resulting in lower felodipine levels and potentially higher this compound levels. The PBPK model allows for a quantitative prediction of these changes. nih.gov
The table below presents pharmacokinetic data for this compound when felodipine was administered with different substances, illustrating the impact of CYP3A4 inhibition.
| Parameter | With Water | With Grapefruit Juice | With Peppermint Oil |
|---|---|---|---|
| AUC (nmol/L·h) | Data not available | Value increased | Value increased |
| Cmax (nmol/L) | Data not available | Value augmented | Value augmented |
| t½ (h) | Data not available | No change | No change |
Data derived from a study on the effects of grapefruit juice and peppermint oil on felodipine pharmacokinetics. drugbank.com "AUC" refers to the area under the curve, "Cmax" to the maximum plasma concentration, and "t½" to the elimination half-life.
Another study comparing the effects of Seville orange juice and grapefruit juice on felodipine pharmacokinetics provided more specific data on this compound.
| Parameter | With Common Orange Juice | With Seville Orange Juice | With Grapefruit Juice |
|---|---|---|---|
| This compound AUC | Reference Value | Increased | Increased |
| This compound/Felodipine AUC Ratio | Reference Value | Reduced | Reduced |
Data from a study comparing different citrus juices' effects on felodipine and this compound pharmacokinetics. umich.educapes.gov.br The increase in this compound AUC alongside a reduced metabolite/parent drug ratio indicates significant inhibition of presystemic metabolism of the parent drug, felodipine.
Drug Drug and Drug Food Interactions Involving Dehydrofelodipine Formation
Impact of CYP3A4 Modulators on Dehydrofelodipine Levels
CYP3A4 modulators are categorized as either inhibitors or inducers. Inhibitors decrease the metabolic activity of CYP3A4, leading to reduced conversion of felodipine (B1672334) to this compound. pharmacytimes.com Conversely, inducers increase the enzyme's activity, resulting in accelerated metabolism of felodipine and consequently higher levels of this compound. pharmacytimes.com
Inhibition of CYP3A4 can lead to a significant increase in the systemic exposure of felodipine and a corresponding decrease in the formation of this compound. nih.govpharmacytimes.com This is particularly critical because felodipine has a low oral bioavailability due to extensive first-pass metabolism, a process heavily reliant on intestinal CYP3A4. nih.gov
Grapefruit juice is a well-documented inhibitor of intestinal CYP3A4. researchgate.netresearchgate.net Its consumption can lead to a substantial increase in felodipine plasma concentrations. researchgate.netresearchgate.net For instance, studies have shown that grapefruit juice can increase the area under the plasma concentration-time curve (AUC) of felodipine by as much as 72% to 3-fold. nih.govresearchgate.net This interaction is attributed to furocoumarins, such as bergamottin (B190657) and 6',7'-dihydroxybergamottin, which are present in grapefruit juice and cause mechanism-based inhibition of CYP3A4. nih.govnih.gov The inhibition of CYP3A4 by these compounds reduces the conversion of felodipine to this compound, as evidenced by a decreased this compound/felodipine AUC ratio. researchgate.netnih.gov Interestingly, while the peak concentration of felodipine is increased, its half-life often remains unchanged, suggesting the primary site of interaction is the intestine rather than the liver. researchgate.netnih.gov Seville orange juice has been shown to have a similar effect on felodipine metabolism, also due to the presence of furocoumarins like bergapten. nih.govumich.edu
Table 1: Effect of Grapefruit Juice on Felodipine and this compound Pharmacokinetics
| Parameter | Change with Grapefruit Juice | Reference |
|---|---|---|
| Felodipine AUC | Increased (up to 3-fold) | nih.govresearchgate.net |
| Felodipine Cmax | Increased | researchgate.net |
| This compound/Felodipine AUC Ratio | Reduced | researchgate.netnih.gov |
| Felodipine Half-life | Unchanged | researchgate.netnih.gov |
Potent pharmaceutical inhibitors of CYP3A4 can cause even more dramatic increases in felodipine levels. nih.gov
Itraconazole (B105839): This antifungal agent is a strong inhibitor of CYP3A4. pharmacytimes.comnih.gov Co-administration of itraconazole with felodipine has been shown to increase the peak plasma concentration (Cmax) of felodipine by nearly eightfold and the AUC by about sixfold. nih.govdrugs.com This significant interaction is due to the inhibition of both first-pass and systemic metabolism of felodipine. nih.gov The concomitant use of itraconazole and felodipine is generally not recommended due to the high risk of adverse effects stemming from elevated felodipine concentrations. drugs.comdrugs.com
Erythromycin (B1671065): This macrolide antibiotic is another potent inhibitor of CYP3A4. pharmacytimes.comnih.gov When taken with felodipine, erythromycin can lead to a several-fold increase in felodipine's AUC and Cmax. nih.govtherapeuticresearch.com The interaction involves inhibition of felodipine metabolism in both the gut wall and the liver. nih.gov Similar to itraconazole, erythromycin decreases the this compound/felodipine ratio, confirming the inhibition of felodipine's conversion to its primary metabolite. nih.gov
Table 2: Impact of Specific CYP3A4 Inhibitors on Felodipine Pharmacokinetics
| Inhibitor | Effect on Felodipine Cmax | Effect on Felodipine AUC | Reference |
|---|---|---|---|
| Itraconazole | ~8-fold increase | ~6-fold increase | nih.govdrugs.com |
| Erythromycin | Several-fold increase | Several-fold increase | nih.govtherapeuticresearch.com |
CYP3A4 inducers have the opposite effect of inhibitors; they increase the rate of felodipine metabolism, leading to lower plasma concentrations of the parent drug and potentially sub-therapeutic effects. pharmacytimes.comnih.gov This results in a higher rate of this compound formation.
St. John's Wort: This herbal supplement is a known inducer of CYP3A4. nih.govwww.nhs.uk Its use can significantly decrease the plasma levels and efficacy of felodipine. nih.gov
Carbamazepine (B1668303) and Phenytoin (B1677684): These anticonvulsant medications are also potent inducers of CYP3A4. nih.govnih.govdrugs.com Co-administration of these drugs with felodipine can lead to a dramatic reduction in felodipine's bioavailability. drugs.com In patients taking enzyme-inducing anticonvulsants, the bioavailability of felodipine was found to be drastically reduced, representing less than 1% of the oral dose in some cases. drugs.com This leads to significantly lower felodipine plasma concentrations, potentially rendering the drug ineffective. nih.gov
Table 3: Effect of CYP3A4 Inducers on Felodipine Pharmacokinetics
| Inducer | Effect on Felodipine Plasma Concentration | Reference |
|---|---|---|
| St. John's Wort | Decreased | nih.gov |
| Carbamazepine | Significantly decreased | nih.govdrugs.com |
| Phenytoin | Significantly decreased | nih.govdrugs.com |
CYP3A4 Inducers and Their Effect on Felodipine-Dehydrofelodipine Conversion
Clinical and Preclinical Significance of Altered this compound Formation
The clinical significance of altered this compound formation lies primarily in the resulting changes to the systemic concentration of the active parent drug, felodipine. Since this compound is pharmacologically inactive, its altered levels are not of direct clinical concern. nih.gov However, the ratio of this compound to felodipine serves as a valuable marker for the extent of CYP3A4-mediated metabolism. researchgate.netnih.gov
A decrease in this ratio, as seen with CYP3A4 inhibitors, indicates a higher-than-expected concentration of active felodipine, which can lead to an exaggerated pharmacodynamic response, including a significant drop in blood pressure and an increased heart rate. nih.gov This can increase the risk of adverse effects such as dizziness, flushing, headache, and peripheral edema. nih.govdrugs.com
Conversely, an increase in the this compound to felodipine ratio, caused by CYP3A4 inducers, signals a lower concentration of active felodipine. nih.gov This can result in a loss of therapeutic efficacy and inadequate blood pressure control. nih.govdrugs.com
Therefore, monitoring and understanding the interactions that alter the conversion of felodipine to this compound are crucial for ensuring the safe and effective use of felodipine. The significant interindividual variability in the magnitude of these interactions further underscores the importance of careful consideration of potential drug-drug and drug-food interactions in clinical practice. researchgate.netnih.gov
Implications for Felodipine Exposure and Variability
The most well-documented example of this is the interaction with grapefruit juice. Grapefruit juice contains furanocoumarins, such as bergamottin, which are mechanism-based inhibitors of intestinal CYP3A4. wellrx.comresearchgate.net Ingestion of grapefruit juice alongside felodipine can lead to a dramatic increase in felodipine bioavailability.
Research Findings on Felodipine-Grapefruit Juice Interaction:
Studies have shown that consuming grapefruit juice can increase the mean AUC of felodipine by as much as three-fold. wellrx.comresearchgate.net
In a study involving healthy elderly individuals, 250 mL of grapefruit juice increased the mean felodipine AUC by 2.9-fold and the Cmax by 4.0-fold. nih.gov
This interaction is characterized by a significant reduction in the this compound/felodipine AUC ratio, confirming the inhibition of felodipine's primary metabolic pathway. nih.govnih.govresearchgate.net
Importantly, the magnitude of this interaction shows high interindividual variability, making the extent of increased felodipine exposure unpredictable. nih.govnih.gov The half-life of felodipine, however, generally remains unchanged, indicating that the primary effect is on absorption and first-pass metabolism rather than systemic clearance. wellrx.comresearchgate.net
Similar interactions occur with potent CYP3A4-inhibiting drugs. For instance, co-administration with itraconazole or erythromycin, both strong CYP3A4 inhibitors, also leads to elevated felodipine plasma concentrations by hindering its conversion to this compound. nih.gov
Conversely, substances that induce CYP3A4 activity can increase the rate of this compound formation. This enhanced metabolism leads to lower felodipine plasma concentrations and potentially reduced therapeutic efficacy. Drugs such as carbamazepine and phenytoin are known inducers of CYP3A4 and can decrease felodipine exposure. nih.gov
The following table summarizes the pharmacokinetic changes observed when felodipine is co-administered with a CYP3A4 inhibitor (grapefruit juice).
Table 1: Effect of Grapefruit Juice on Felodipine and this compound Pharmacokinetics
| Parameter | Felodipine with Water | Felodipine with Grapefruit Juice | Fold Increase |
|---|---|---|---|
| Felodipine AUC (ng·h/mL) | 28.1 ± 11.5 | 56.6 ± 21.9 | ~2.0 |
| Felodipine Cmax (ng/mL) | 3.3 ± 1.2 | 8.1 ± 2.5 | ~2.5 |
| This compound AUC (ng·h/mL) | 48.5 ± 16.3 | 74.7 ± 28.7 | ~1.5 |
| This compound/Felodipine AUC Ratio | 2.2 ± 0.2 | 1.5 ± 0.2 | - |
Role of this compound in Interaction Assessment
The measurement of this compound concentrations and, more specifically, the this compound/felodipine AUC ratio, serves as a valuable biomarker for assessing the extent of CYP3A4-mediated drug interactions. nih.govresearchgate.net In a standard pharmacokinetic profile, a certain ratio of metabolite to parent drug is expected. A significant deviation from this baseline ratio following the introduction of another substance can quantify the degree of metabolic inhibition or induction.
Assessing Metabolic Inhibition: When a CYP3A4 inhibitor is co-administered with felodipine, the conversion to this compound is suppressed. This results in a marked decrease in the this compound/felodipine AUC ratio. nih.govnih.gov This reduced ratio provides direct evidence that the observed increase in felodipine exposure is due to the inhibition of its presystemic metabolism. For example, the reduction of this ratio after grapefruit juice consumption is a consistent finding across multiple studies. nih.govresearchgate.net
Assessing Metabolic Induction: Conversely, when felodipine is taken with a CYP3A4 inducer, the metabolism is accelerated, leading to a higher production of this compound relative to the parent drug. This would be reflected as an increase in the this compound/felodipine AUC ratio, signaling a potential for sub-therapeutic felodipine levels.
Physiologically based pharmacokinetic (PBPK) models have been developed that incorporate both felodipine and this compound. nih.govnih.gov These models are used to predict the magnitude of drug-drug interactions with CYP3A4 perpetrators. nih.gov By simulating the plasma concentration-time profiles of both the parent drug and its metabolite, these models can accurately predict changes in the this compound/felodipine ratio and, consequently, the impact on felodipine bioavailability. nih.gov The accuracy of these DDI predictions is validated by comparing the predicted AUC and Cmax ratios with observed clinical data. nih.gov Therefore, monitoring this compound is integral to both clinical and preclinical assessments of drug interactions involving felodipine.
Analytical Methodologies for Dehydrofelodipine Quantification
Chromatographic Techniques for Separation and Detection
Chromatography is a fundamental technique for separating components of a mixture, making it indispensable for analyzing dehydrofelodipine in complex biological samples. who.int High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most prominently used chromatographic methods for this purpose. ejpps.onlinemdpi.com
High-Performance Liquid Chromatography (HPLC) with Various Detectors
HPLC is a widely used analytical technique that separates compounds based on their differential interactions with a stationary phase and a liquid mobile phase. who.int The choice of detector is critical for achieving the desired sensitivity and selectivity.
High-performance liquid chromatography coupled with ultraviolet/visible (HPLC-UV/Vis) detection is a common method for the analysis of pharmaceutical compounds. This technique relies on the principle that many organic compounds absorb light in the UV-visible range. who.int The amount of light absorbed is proportional to the concentration of the analyte, allowing for quantification.
For the analysis of related compounds like felodipine (B1672334), HPLC-UV methods have been developed using various chromatographic conditions. For instance, one method utilized a C18 column with a mobile phase of methanol (B129727) and phosphate (B84403) buffer, with UV detection at 275 nm. researchgate.net Another study for similar antihypertensive drugs employed a cyano column with a mobile phase of acetonitrile, methanol, and phosphoric acid, and the detector was set at 235 nm. nih.gov While specific methods for this compound using HPLC-UV are less detailed in readily available literature, the principles applied to its parent compound, felodipine, are generally applicable. The selection of an appropriate wavelength, where this compound exhibits significant absorbance and where potential interferences from the matrix are minimal, is a critical step in method development.
Table 1: Example HPLC-UV Conditions for Related Compounds
| Parameter | Condition 1 | Condition 2 |
| Analyte | Felodipine researchgate.net | Amlodipine, Olmesartan, Valsartan, Hydrochlorothiazide nih.gov |
| Column | Luna C18 (250x4.6 mm, 5µ) researchgate.net | ACE CN (200 mm x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Methanol-0.055M phosphate buffer (83:17 v/v, pH=3) researchgate.net | Acetonitrile-methanol-10 mM phosphoric acid (7:13:80, v/v/v, pH 2.5) nih.gov |
| Flow Rate | 0.7 mL/min researchgate.net | 1.0 mL/min nih.gov |
| Detection Wavelength | 275 nm researchgate.net | 235 nm nih.gov |
| Internal Standard | Disulfiram researchgate.net | Not specified |
This table presents data for compounds structurally or therapeutically related to this compound to illustrate typical HPLC-UV parameters.
HPLC with fluorescence detection (HPLC-FLD) offers higher sensitivity and selectivity compared to UV/Vis detection for compounds that fluoresce. measurlabs.comlabmanager.com The detector excites the sample with a specific wavelength of light and measures the emitted light at a longer wavelength. measurlabs.com This technique is particularly useful for analyzing trace amounts of compounds in complex matrices like biological fluids. labmanager.com
A recent study developed an eco-friendly HPLC-FLD method for the simultaneous estimation of felodipine and metoprolol (B1676517) in human plasma. researchgate.net For felodipine, the excitation and emission wavelengths were set at 367.0 nm and 440.0 nm, respectively. researchgate.net This demonstrates the applicability of fluorescence detection for dihydropyridine (B1217469) compounds and suggests its potential for the sensitive quantification of this compound.
Table 2: HPLC-FLD Parameters for Felodipine
| Parameter | Condition |
| Analyte | Felodipine researchgate.net |
| Excitation Wavelength | 367.0 nm researchgate.net |
| Emission Wavelength | 440.0 nm researchgate.net |
| Internal Standard | Tadalafil researchgate.net |
This table is based on a method developed for felodipine, the parent compound of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful analytical techniques that combine the separation capabilities of LC with the highly sensitive and selective detection of MS. mdpi.com These methods are widely considered the gold standard for quantitative bioanalysis due to their ability to provide structural information and high specificity. chiron.no
LC-MS/MS methods for the quantification of drugs and their metabolites in biological fluids, such as human serum, are known for their simplicity, accuracy, sensitivity, and specificity. researchgate.net For the analysis of felodipine, a rapid and sensitive LC-MS/MS method was developed using multiple reaction monitoring (MRM) mode. researchgate.net In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is then monitored for quantification. This highly selective process significantly reduces background noise and enhances sensitivity.
For felodipine, the fragmentation transition from the precursor ion to the product ion was m/z 382.1/145. researchgate.net A similar approach would be employed for this compound, where its specific precursor and product ions would be monitored. The sensitivity of these methods allows for the detection and quantification of analytes at very low concentrations, often in the nanogram per milliliter (ng/mL) range, which is essential for pharmacokinetic studies. researchgate.netturkjps.org The development of such methods involves optimizing chromatographic conditions to ensure good peak shape and resolution, as well as tuning the mass spectrometer parameters for maximum signal intensity. turkjps.org
The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of accurate and precise quantification in LC-MS/MS analysis. chiron.noacanthusresearch.com These standards are molecules in which one or more atoms have been replaced by their stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). acanthusresearch.com Because SIL-IS have nearly identical chemical and physical properties to the analyte, they co-elute during chromatography and experience similar effects from the sample matrix, such as ion suppression. chiron.no This allows for reliable correction of variations during sample preparation and analysis. chiron.nosigmaaldrich.com
For this compound analysis, a corresponding isotope-labeled internal standard like this compound-¹³C₄, d₃ would be ideal. The mass difference between the labeled and unlabeled compound allows the mass spectrometer to distinguish between them, while their similar behavior ensures accurate quantification. acanthusresearch.com The use of ¹³C-labeled standards is often considered the "gold standard" as they tend to co-elute perfectly with the analyte and are less likely to exhibit isotopic effects sometimes seen with deuterium-labeled standards. chiron.nonih.gov Commercially available labeled analogues of the parent compound, such as Felodipine-¹³C₄, d₃, indicate the feasibility of synthesizing such standards for its metabolite, this compound. pharmaffiliates.comaxios-research.com
Table 3: Examples of Isotope-Labeled Internal Standards
| Compound | Labeled Analog | Application |
| Felodipine | Felodipine-¹³C₄, d₃ pharmaffiliates.comaxios-research.com | Internal standard for quantification of Felodipine. |
| Amitriptyline | Amitriptyline-d₃ caymanchem.com | Internal standard for quantification of Amitriptyline by GC- or LC-MS. caymanchem.com |
| Amphetamine | Amphetamine-¹³C₆ chiron.no | Internal standard for quantification of Amphetamine. chiron.no |
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) has been established as a viable method for the simultaneous determination of Felodipine and its major metabolite, this compound. nih.gov This technique is an advanced form of thin-layer chromatography (TLC) that provides improved resolution, sensitivity, and accuracy. researchgate.net For the analysis of this compound, a specific HPTLC method has been developed and validated. nih.gov
The separation is typically achieved on HPTLC plates pre-coated with silica (B1680970) gel. walshmedicalmedia.com A key aspect of the method is the mobile phase composition, which has been optimized to effectively separate this compound from its parent compound and other potential components in the sample matrix. nih.govresearchgate.net One such successful mobile phase consists of a mixture of toluene, ethyl acetate, methanol, ammonia, and formic acid. nih.govpatsnap.com Densitometric scanning is used for quantification, with detection commonly performed at a wavelength of 225 nm. nih.govpatsnap.com The HPTLC method's utility extends to the analysis of this compound in spiked human plasma, demonstrating its applicability in bioanalytical studies. nih.govresearchgate.net
Table 1: HPTLC Method Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| Stationary Phase | HPTLC plates pre-coated with Silica gel 60 F254 walshmedicalmedia.com |
| Mobile Phase | Toluene–ethyl acetate–methanol–ammonia–formic acid (10:5:2.5:0.3:0.1, by volume) nih.govpatsnap.com |
| Detection | Densitometric scanning at 225 nm nih.govpatsnap.com |
| Application | Simultaneous determination of Felodipine and this compound in spiked human plasma nih.gov |
Sample Preparation Techniques for Biological Matrices
Before instrumental analysis, samples from biological matrices like plasma or urine require preparation to remove interfering substances and concentrate the analyte of interest. thermofisher.comfarmaciajournal.com This cleanup step is critical for ensuring the reliability and accuracy of the quantitative results.
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solution and an organic solvent. phenomenex.comsyrris.com The principle relies on the partitioning of the target analyte into the solvent in which it is more soluble. unacademy.com For the analysis of the parent drug Felodipine from human plasma, LLE has been successfully employed using solvents such as methyl t-butyl ether. researchgate.net This approach is also applicable for the extraction of its metabolite, this compound. The selection of the organic solvent, adjustment of pH, and control of ionic strength in the aqueous phase are critical parameters that influence extraction efficiency. unacademy.com LLE is valued for its versatility in handling different sample types and its ability to remove a wide range of interferences. phenomenex.com
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a more selective and often more efficient sample preparation technique compared to LLE. sigmaaldrich.com It involves passing a liquid sample through a cartridge containing a solid adsorbent (sorbent). thermofisher.com The analyte of interest is retained on the sorbent while impurities are washed away, after which the purified analyte is eluted with a different solvent. thermofisher.comsigmaaldrich.com This technique is widely used for the analysis of drugs and their metabolites in biological fluids. sigmaaldrich.commdpi.com For compounds like this compound, reversed-phase sorbents such as C18 or hydrophilic-lipophilic balanced (HLB) polymeric sorbents are commonly used. mdpi.comsepscience.com SPE offers several advantages, including reduced solvent consumption, higher analyte recovery, and the potential for automation, making it suitable for high-throughput laboratory environments. thermofisher.comsepscience.com
Method Validation Parameters
To ensure that an analytical method is reliable, accurate, and fit for its intended purpose, it must be validated according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). nih.goveuropa.eu Validation involves assessing several key performance characteristics. jfda-online.com
Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)
These parameters are fundamental to defining the performance range of a quantitative analytical method. researchgate.net
Linearity demonstrates the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.euresearchgate.net It is typically evaluated by analyzing a series of standards at different concentrations and assessing the relationship using linear regression. researchgate.net
Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. researchgate.netsepscience.com
Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.netsepscience.com
Analytical methods developed for this compound and its parent compound have been validated for these parameters. nih.govresearchgate.net While specific data for this compound is embedded in broader studies, representative values from a validated HPTLC method for the parent compound Felodipine illustrate the typical performance metrics achieved.
Table 2: Representative HPTLC Validation Parameters for Felodipine
| Parameter | Result |
|---|---|
| Linearity Range | 500-3000 ng/band walshmedicalmedia.com |
| Correlation Coefficient (r²) | 0.998 walshmedicalmedia.com |
| Limit of Detection (LOD) | 29.90 ng/band walshmedicalmedia.com |
| Limit of Quantitation (LOQ) | 90.61 ng/band walshmedicalmedia.com |
Note: The data in this table is for Felodipine, the parent compound of this compound, and serves as a representative example of HPTLC method validation.
Accuracy, Precision, and Selectivity
These parameters confirm the method's ability to produce dependable and meaningful results.
Accuracy refers to the closeness of the measured value to the true or accepted reference value. researchgate.netelementlabsolutions.com It is often determined by calculating the percent recovery of a known amount of analyte spiked into a blank matrix. researchgate.net
Precision expresses the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. researchgate.netelementlabsolutions.com It is usually reported as the relative standard deviation (RSD) of a set of replicate measurements.
Selectivity (or Specificity) is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.comlew.ro In chromatography, this is often demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples. elementlabsolutions.com
The developed HPTLC method for this compound has been successfully validated according to ICH guidelines, which confirms its accuracy, precision, and selectivity for its intended application. nih.govresearchgate.net
Table 3: Definitions of Key Validation Parameters
| Parameter | Definition |
|---|---|
| Accuracy | The closeness of agreement between the measured value and the true value. Often expressed as % Recovery. elementlabsolutions.com |
| Precision | The degree of scatter between a series of measurements of the same sample. Expressed as Relative Standard Deviation (%RSD). elementlabsolutions.com |
| Selectivity | The ability to measure the analyte without interference from other components in the sample matrix. lew.ro |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Felodipine |
| Toluene |
| Ethyl acetate |
| Methanol |
| Ammonia |
| Formic acid |
Stability and Degradation Pathways of Dehydrofelodipine
Stress Degradation Studies of Dehydrofelodipine
Forced degradation studies are essential for establishing the intrinsic stability of a molecule. mdpi.com Such studies performed on Felodipine (B1672334) under conditions stipulated by the International Council for Harmonisation (ICH) guidelines demonstrate that this compound is the principal product of oxidative, photolytic, and thermal stress. walshmedicalmedia.com The stability of this compound itself is largely dictated by its chemical structure, which features a stable aromatic pyridine (B92270) ring but also contains ester functional groups susceptible to hydrolysis.
The table below summarizes the conditions under which Felodipine degrades, leading to the formation of this compound (Impurity A).
| Stress Condition | Reagent/Parameters | Total Impurities Formed from Felodipine | Reference |
| Acid Stressed | 5N HCl, 70°C for 3 hours | 1.25% | walshmedicalmedia.comindexcopernicus.com |
| Base Stressed | 1N NaOH, 1 hour | 0.58% | walshmedicalmedia.commdpi.com |
| Peroxide Stressed | 30% H₂O₂ | 0.50% | walshmedicalmedia.commdpi.com |
| Photolytic Stressed | UV Light | 0.44% | walshmedicalmedia.com |
| Sunlight Stressed | Direct Sunlight | 0.42% | walshmedicalmedia.com |
| Thermal Stressed | 65°C, 1 hour | 5.21% | walshmedicalmedia.commdpi.com |
Dihydropyridine (B1217469) class compounds are known to be photosensitive, and degradation often involves oxidation of the dihydropyridine ring. nih.gov Forced degradation studies confirm that when Felodipine is exposed to UV light or direct sunlight, it undergoes degradation to form this compound. walshmedicalmedia.com The photochemical conversion of the 1,4-dihydropyridine (B1200194) ring in Felodipine to the aromatic pyridine ring in this compound is a primary degradation pathway under light exposure. wits.ac.za The resulting pyridine ring is inherently more stable and less susceptible to further photolytic degradation compared to its dihydropyridine precursor. While specific studies on the photolytic breakdown of this compound are not extensively detailed, its aromatic core suggests enhanced photostability.
This compound is fundamentally an oxidation product of Felodipine. researchgate.net Its formation is a result of the dehydrogenation of the dihydropyridine ring, a process that can be induced under oxidative stress, such as exposure to hydrogen peroxide. walshmedicalmedia.comnorman-network.comresearchgate.net The aromatic pyridine ring of this compound is electron-deficient and generally resistant to further oxidative attack under standard stress conditions. This inherent oxidative stability means that once formed, this compound does not readily degrade through further oxidation of its core heterocyclic structure. The assessment of oxidative stability can be performed using methods that accelerate oxidation by increasing oxygen pressure and temperature to determine an induction point. biosynthetic.combtsa.commetrohmusa.com
Hydrolytic degradation involves the breakdown of a substance by reaction with water, a process that can be catalyzed by acidic or basic conditions. sci-hub.se The this compound molecule contains two ester functional groups—an ethyl ester and a methyl ester—which are known to be susceptible to hydrolysis. researchgate.net Under hydrolytic stress, particularly in acidic or basic media, these ester linkages can be cleaved. This reaction would yield carboxylic acid intermediates. vulcanchem.com The initial products of hydrolysis would be the corresponding mono-carboxylic acid derivatives, and upon further hydrolysis, the di-carboxylic acid derivative. These acidic metabolites may subsequently undergo further reactions, such as intramolecular cyclization to form lactones. vulcanchem.com
Thermal stability is a critical parameter in assessing the degradation profile of a chemical compound. sci-hub.seplos.orgresearchgate.net Forced degradation studies on Felodipine at elevated temperatures (e.g., 65°C) show significant degradation, with this compound being a notable degradant. walshmedicalmedia.commdpi.com The conversion from the non-aromatic dihydropyridine ring of Felodipine to the aromatic pyridine ring of this compound results in a more thermally stable molecule. embrapa.br While specific data on the high-temperature decomposition of this compound is limited, its solid form has a reported melting point of 76-80°C. naarini.com The stability of the compound at elevated temperatures is an important consideration for the storage and shelf life of the parent drug substance.
Impurity Profiling and Characterization in this compound Samples
Impurity profiling involves the identification and characterization of unwanted chemical substances in a sample. indexcopernicus.com For this compound, this process focuses on identifying the products that arise from its own degradation, primarily through hydrolysis of its ester groups.
The degradation of this compound is expected to proceed via the chemical transformation of its side chains, given the stability of its core pyridine ring. The primary pathway is hydrolysis of the ester functionalities.
Carboxylic Acid Derivatives : The most direct degradation pathway for this compound under hydrolytic conditions is the cleavage of its two ester groups. This would result in the formation of two potential mono-acid impurities (where either the ethyl or methyl ester is hydrolyzed) and one di-acid impurity (where both esters are hydrolyzed). A related impurity, 5-Carboxy-6-hydroxymethyl Dehydro Felodipine, has also been noted, suggesting that hydrolysis can be accompanied by other modifications. pharmaffiliates.com
Lactone Formation : Following the hydrolysis of one of the ester groups to a carboxylic acid, intramolecular cyclization can occur. This leads to the formation of a lactone. The "Dehydro Felodipine Ester Lactone" has been identified as a metabolite and potential degradation product, which is formed through such a mechanism. vulcanchem.com This lactone form is noted to have a rigid furopyridine system that may confer resistance to further hydrolytic degradation. vulcanchem.com
The table below lists the identified and potential degradation products of this compound.
| Degradation Product Name | Molecular Formula | Formation Pathway | Reference |
| Dehydro Felodipine Ester Lactone | C₁₇H₁₃Cl₂NO₄ | Ester Hydrolysis followed by Lactonization | vulcanchem.com |
| 5-Carboxy-6-hydroxymethyl Dehydro Felodipine | Not Available | Ester Hydrolysis and Methyl Group Oxidation | pharmaffiliates.com |
| Mono-Carboxylic Acid Derivatives | C₁₆H₁₅Cl₂NO₄ / C₁₇H₁₅Cl₂NO₄ | Ester Hydrolysis | Inferred |
| Di-Carboxylic Acid Derivative | C₁₅H₁₁Cl₂NO₄ | Complete Ester Hydrolysis | Inferred |
Analytical Approaches for Impurity Analysis
The analysis of impurities within a sample of this compound, or its quantification as an impurity in Felodipine, necessitates the use of highly sensitive and specific analytical methods. numberanalytics.com These methods must be capable of separating the main compound from any potential further degradants or process-related impurities and accurately quantifying them, often at trace levels. ijrti.org The development of such stability-indicating assay methods is a core component of pharmaceutical quality control. nih.gov
A range of advanced analytical techniques is employed for this purpose. Chromatographic methods form the foundation of impurity analysis due to their excellent separatory capabilities. numberanalytics.combiomedres.us High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques, valued for their high sensitivity and selectivity. numberanalytics.comnih.gov For comprehensive impurity profiling, these chromatographic systems are often coupled with sophisticated detectors.
For the definitive identification and structural characterization of unknown impurities, hyphenated techniques are indispensable. biomedres.us Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) analyzers like Time-of-Flight (TOF) and Orbitrap, provides accurate mass data, enabling the determination of elemental compositions for unknown compounds. ijrti.orgbiomedres.usresearcher.life Tandem mass spectrometry (MS/MS) experiments are used to generate fragmentation patterns, which serve as a fingerprint for structural elucidation. researcher.lifechrom-china.com In cases where further structural detail is required, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for characterizing the exact molecular structure of an isolated impurity. numberanalytics.comnih.govrsc.org
| Technique | Principle | Application in Impurity Analysis | Citations |
| HPLC/UPLC | Differential partitioning of analytes between a stationary and a mobile phase. | Separation and quantification of this compound and its potential impurities. | numberanalytics.comnih.gov |
| LC-MS | Separates compounds by chromatography and detects them by mass-to-charge ratio. | Identification of impurities by providing molecular weight information. | ijrti.orgbiomedres.us |
| LC-MS/MS | Combines chromatographic separation with multiple stages of mass analysis. | Structural elucidation of unknown degradants by analyzing fragmentation patterns. | researcher.lifechrom-china.com |
| HRMS (e.g., Q-TOF) | Mass spectrometry that provides highly accurate mass measurements. | Determines the elemental composition of impurities, aiding in their identification. | biomedres.usresearcher.life |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides definitive structural characterization of isolated impurities. | numberanalytics.comnih.govrsc.org |
| GC-MS | Separates volatile compounds by gas chromatography before mass analysis. | Analysis of volatile or semi-volatile impurities. | nih.govbiomedres.us |
Impact of Environmental Factors on this compound Stability
The stability of this compound is influenced by various environmental factors, primarily temperature, humidity, and light. nih.govthermoline.com.au Forced degradation studies are designed to assess the impact of these factors by exposing the compound to conditions more severe than standard storage. klimatest.eu
Temperature and Humidity Effects
Temperature and humidity are critical parameters that can significantly affect the stability of chemical compounds. thermoline.com.au High temperatures can accelerate chemical reactions, leading to increased degradation, while high humidity can promote hydrolytic degradation. ijlrhss.com The combination of high temperature and high humidity is often the most challenging condition for a compound's stability. ijlrhss.com
In the context of Felodipine degradation, this compound is a known product of thermal stress. Studies involving the forced degradation of Felodipine show that when subjected to thermal conditions (e.g., 60°C), a significant portion of the parent drug converts to this compound. walshmedicalmedia.comresearchgate.net Similarly, exposure to high relative humidity (e.g., ≥75% RH) has been shown to induce phase separation and crystallization in amorphous solid dispersions of Felodipine, indicating moisture-induced instability. nih.gov While these studies focus on the formation of this compound, the results often indicate that once formed, it is a relatively stable degradant under these specific thermal and hydrolytic stress conditions, with no major secondary degradation products being reported. walshmedicalmedia.com
| Stress Condition | Typical Parameters | Observed Effect on Parent Compound (Felodipine) | Implied Stability of this compound | Citations |
| Thermal Stress | 60°C | Degradation of Felodipine occurs. | Appears as a major and stable degradation product. | walshmedicalmedia.comresearchgate.net |
| Acid Hydrolysis | 2 N HCl, 60°C, 5 hours | Significant degradation of Felodipine. | Formed as a primary, stable degradation product. | walshmedicalmedia.com |
| Base Hydrolysis | 2 N NaOH, 60°C, 5 hours | Significant degradation of Felodipine. | Formed as a primary, stable degradation product. | walshmedicalmedia.com |
| High Humidity | ≥75% Relative Humidity (RH) | Induces physical changes (phase separation, crystallization) in formulations. | Susceptibility of the system to moisture suggests potential for chemical degradation over time. | nih.gov |
Light Exposure Considerations
Compounds with a dihydropyridine structure, such as Felodipine, are known to be sensitive to light. ajrconline.orgi-scholar.in Photodegradation is a common pathway, typically involving the oxidation of the dihydropyridine ring to the more stable pyridine ring, resulting in the formation of this compound. researchgate.netajrconline.org
Photostability testing is standardized under ICH Q1B guidelines, which recommend exposing the substance to a minimum of 1.2 million lux-hours of visible light and 200 watt-hours per square meter of UVA radiation. atlas-mts.comstabilityhub.com Forced degradation studies may use significantly higher exposure levels to ensure the identification of all potential photodegradants. klimatest.euatlas-mts.com
Studies on Felodipine confirm its lability under photolytic conditions, with this compound being the principal degradation product. walshmedicalmedia.comi-scholar.in The conversion is efficient upon exposure to both sunlight and artificial light sources specified in stability testing. walshmedicalmedia.com The literature suggests that the resulting pyridine derivative (this compound) is generally more resistant to further photodegradation compared to its dihydropyridine precursor.
| Light Source/Condition | ICH Guideline Reference | Typical Exposure | Observed Effect | Citations |
| Visible Light | ICH Q1B | ≥ 1.2 million lux-hours | Promotes oxidation of Felodipine to this compound. | atlas-mts.comstabilityhub.com |
| UVA Light | ICH Q1B | ≥ 200 watt-hours/m² | Promotes oxidation of Felodipine to this compound. | walshmedicalmedia.comatlas-mts.com |
| Sunlight | Forced Degradation | N/A (variable) | Significant degradation of Felodipine to this compound. | walshmedicalmedia.com |
| Dark Control | ICH Q1B | Shielded from light | Used as a baseline to separate light-induced degradation from thermally-induced degradation. | klimatest.eu |
Advanced Research Perspectives and Future Directions
Application of "Omics" Technologies in Dehydrofelodipine Metabolism Research
"Omics" technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, high-throughput approach to systematically study biological molecules and their interactions. nih.govnih.govmdpi.com These technologies are increasingly being applied to understand the intricate details of drug metabolism, including that of this compound.
Metabolomics, the large-scale study of small molecules or metabolites within a biological system, has proven particularly insightful. uninet.edu Untargeted plasma metabolomics, for instance, has been used to analyze the metabolic profiles of patients, where this compound has been identified as a detectable metabolite. mdpi.com In one study, levels of this compound were observed to increase after surgery, suggesting potential origins from external sources or alterations in metabolic pathways post-intervention. mdpi.com Such studies, which generate vast amounts of data, rely on sophisticated bioinformatics tools to identify and interpret the roles of various metabolites. uninet.edu
Proteomics, the study of proteins, also plays a crucial role. uninet.edu Understanding the expression and function of enzymes involved in drug metabolism, such as the cytochrome P450 (CYP) family, is fundamental. This compound is known to be a metabolite of felodipine (B1672334), a process primarily mediated by the CYP3A4 enzyme. mdpi.comuni-saarland.denih.gov Furthermore, research suggests that this compound itself may undergo subsequent metabolism by CYP3A4. mdpi.commdpi.com "Omics" approaches can help to further elucidate these metabolic pathways and identify any other contributing enzymes or genetic variations that may influence an individual's metabolic profile. dntb.gov.ua
The integration of multiple "omics" disciplines, known as pan-omics, provides a more holistic view of the flow of information from genetic makeup to functional outcomes. mdpi.com This integrated approach can uncover complex molecular regulatory networks, offering a more complete picture of this compound's metabolic fate and its potential interactions within the body.
Computational Modeling and Simulation in this compound Pharmacokinetics and Interactions
Computational modeling and simulation have become indispensable tools in pharmacology, allowing researchers to predict and analyze the behavior of drugs and their metabolites within the body. oddl.finumberanalytics.com These models are particularly valuable for understanding pharmacokinetics—the absorption, distribution, metabolism, and excretion (ADME) of a compound.
Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated approach that integrates physiological, biochemical, and drug-specific information to simulate the concentration-time profile of a compound in various tissues and fluids. uni-saarland.de A parent-metabolite PBPK model for felodipine and this compound has been successfully developed. mdpi.comuni-saarland.demdpi.comnih.govnih.gov This model was built and evaluated using data from numerous clinical studies and accurately describes the conversion of felodipine to this compound by CYP3A4, as well as the subsequent metabolism of this compound itself. mdpi.comuni-saarland.demdpi.comnih.govnih.gov
These PBPK models are instrumental in predicting drug-drug interactions (DDIs). nih.govresearchgate.net For example, the model has been used to simulate the effects of CYP3A4 inhibitors (like erythromycin (B1671065) and itraconazole) and inducers (like carbamazepine (B1668303) and phenytoin) on felodipine and this compound levels. mdpi.comuni-saarland.denih.govnih.gov The model's ability to reasonably predict the magnitude of these interactions underscores its utility as a tool for assessing potential risks when co-administering felodipine with other drugs. mdpi.comuni-saarland.denih.gov
Furthermore, computational models can help bridge the gap between in vitro data and in vivo outcomes, aiding in interspecies scaling and providing rational guidance for experimental research. oddl.fi As these models become more refined, they will continue to enhance our understanding of this compound's pharmacokinetic profile and its susceptibility to interactions.
Research on Potential Unforeseen Roles or Activities of this compound
While this compound has long been characterized as an inactive metabolite with no significant vasodilatory effects, the advent of advanced research techniques opens the door to exploring potential unforeseen biological activities. drugbank.com The presence of this compound in various metabolomic and pharmacokinetic studies confirms its systemic exposure, warranting a closer look at its potential interactions beyond its role as a simple byproduct of felodipine metabolism. mdpi.comoup.com
For example, studies investigating the effects of grapefruit juice on felodipine metabolism consistently measure this compound concentrations as a key endpoint. nih.govnih.gov While the focus of these studies is typically on the increased bioavailability of the parent drug, the altered this compound levels could have their own, as-yet-unidentified consequences.
Development of Novel Analytical Techniques for Enhanced Detection and Characterization
The accurate detection and characterization of this compound in biological matrices are crucial for all aspects of its research. labmanager.comspirochem.com The development of novel and improved analytical techniques is an ongoing process that enhances the sensitivity, specificity, and efficiency of these measurements. americanpharmaceuticalreview.com
Currently, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a widely used method for the simultaneous quantification of felodipine and this compound in plasma. oup.comresearchgate.netumich.edu These methods are validated to ensure key parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ) meet rigorous standards. researchgate.net For instance, one modified HPLC method reported a limit of detection of 0.25 ng/ml for both felodipine and this compound. oup.com
Recent advancements in analytical technology, such as ultra-performance liquid chromatography (UPLC) and hyphenated techniques like LC-MS-MS and LC-NMR-DAD-MS, offer even greater resolution and structural elucidation capabilities. researchgate.netresearchgate.net These techniques are particularly useful for impurity profiling and the identification of metabolites in complex biological samples. researchgate.net The application of these advanced methods could lead to a more comprehensive characterization of this compound's metabolic profile and the identification of previously unknown minor metabolites.
Furthermore, the development of eco-friendly analytical methods is a growing trend in pharmaceutical analysis. nih.gov The exploration of techniques like capillary zone electrophoresis could offer greener alternatives for the analysis of this compound in the future.
Standardization of this compound Reference Materials for Research
The availability of high-quality, well-characterized reference materials is fundamental to ensuring the accuracy, reliability, and comparability of analytical measurements in research. uknml.comgmp-compliance.org For a compound like this compound, standardized reference materials are essential for a variety of applications, including method validation, quality control, and ensuring the traceability of measurements across different laboratories and studies. uknml.comsynzeal.comaxios-research.com
Several commercial suppliers provide reference standards for felodipine and its impurities and metabolites, including this compound. synzeal.comaxios-research.commedchemexpress.com These products are often accompanied by a detailed Certificate of Analysis (COA) that provides information on their purity and characterization, which is crucial for meeting regulatory compliance. synzeal.comaxios-research.com Some suppliers also offer stable isotope-labeled versions of this compound, such as Dehydro Felodipine-d3, which are valuable tools for metabolic research, particularly in tracer studies and mass spectrometry-based quantification. medchemexpress.com
The production of certified reference materials (CRMs) is guided by international standards, such as ISO 17034, which outlines the requirements for the competence of reference material producers. uknml.combiosistostandard.com Adherence to these standards ensures the quality and reliability of the reference materials, which in turn provides greater confidence in the research data generated using them. uknml.com The continued availability and potential development of even more rigorously certified reference materials for this compound will be crucial for supporting future research endeavors.
Q & A
Q. What methodologies are recommended for accurately quantifying Dehydrofelodipine in biological samples?
Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard, offering high sensitivity and specificity. Use 13C-labeled this compound as an internal standard to correct for matrix effects and ionization variability, as demonstrated in isotopic dilution assays .
- Validation Parameters : Include linearity (1–100 ng/mL), recovery rates (>90%), and precision (CV <10%) based on FDA bioanalytical guidelines. Reference for Felodipine analogs, which share similar extraction protocols .
Basic Research Question
Q. How should researchers design studies to establish baseline pharmacokinetic (PK) parameters for this compound?
Methodological Answer :
- Crossover Trials : Administer this compound to healthy volunteers under controlled conditions (e.g., fasting) with serial blood sampling (0–24 hrs). Calculate AUC₀–∞ , Cmax , and t₁/₂ using non-compartmental analysis .
- Critical Controls : Standardize diet (e.g., exclude CYP3A4 inhibitors like grapefruit juice) and use placebo arms to isolate PK variability .
Advanced Research Question
Q. How can drug-drug interactions (DDIs) affecting this compound metabolism be systematically investigated?
Methodological Answer :
- Mechanistic Studies : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) in a crossover design. Compare AUC ratios (this compound/felodipine) to assess metabolic inhibition (e.g., grapefruit juice increased felodipine AUC by 280% but reduced the metabolite ratio by 35%, indicating CYP3A4 suppression) .
- In Vitro Models : Use human liver microsomes to quantify enzyme kinetics (Km, Vmax) and identify isoform-specific contributions .
Advanced Research Question
Q. How should contradictory findings in this compound metabolite ratios across studies be resolved?
Methodological Answer :
- Meta-Analysis : Pool data from studies with standardized protocols (e.g., dosing, sampling intervals) to identify confounding variables (e.g., genetic polymorphisms in CYP3A4).
- Delphi Consensus : Engage pharmacokinetics experts to evaluate methodological biases (e.g., assay variability) and refine study designs . Reference , where metabolite ratios varied significantly between patient subgroups (p < 0.05) .
Methodological Focus
Q. What are the advantages of using stable isotope-labeled standards in this compound research?
Methodological Answer :
- Isotopic Standards (e.g., [13C4]-Dehydrofelodipine) improve accuracy by matching the analyte’s physicochemical properties, reducing ion suppression in LC-MS.
- Applications :
Experimental Design
Q. How to ensure reproducibility in human studies involving this compound?
Methodological Answer :
- Inclusion/Exclusion Criteria : Screen participants for CYP3A4/5 genotypes and exclude those on interacting medications.
- Data Transparency : Publish raw PK parameters (AUC, Cmax) and analytical validation data in supplementary materials for replication . highlights inter-group variability (e.g., t₁/₂ ranged from 2.6–5.6 hrs in different cohorts) .
Advanced Analytical Challenge
Q. How to address low recovery rates of this compound in high-protein biological matrices?
Methodological Answer :
- Protein Precipitation : Use acetonitrile (≥90% v/v) with 0.1% formic acid to denature proteins and improve extraction efficiency.
- Solid-Phase Extraction (SPE) : Optimize cartridges (e.g., C18) with pH-adjusted eluents to enhance selectivity. Reference ’s protocols for Felodipine, which shares structural similarities .
Advanced Mechanistic Question
Q. What experimental approaches can elucidate the impact of CYP3A4 polymorphisms on this compound clearance?
Methodological Answer :
- Pharmacogenomic Cohort Studies : Stratify participants by CYP3A4*1G or *22 alleles and compare PK parameters.
- Population Pharmacokinetics (PopPK) : Use nonlinear mixed-effects modeling (e.g., NONMEM) to quantify genetic and demographic influences on metabolite formation. observed a 347% increase in AUC₀–∞ with grapefruit juice, underscoring CYP3A4’s critical role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
